molecular formula C6H11NO2 B15056047 (5R,6S)-5,6-Dimethylmorpholin-3-one

(5R,6S)-5,6-Dimethylmorpholin-3-one

Katalognummer: B15056047
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: RNONBEOFYROAMW-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6S)-5,6-Dimethylmorpholin-3-one is a chiral compound with a morpholine backbone, characterized by the presence of two methyl groups at the 5 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5,6-Dimethylmorpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,3-butanedione and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Stereoselective Introduction of Methyl Groups: The introduction of the methyl groups at the 5 and 6 positions is achieved through stereoselective alkylation reactions. This step requires the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-5,6-Dimethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: N-substituted morpholines.

Wissenschaftliche Forschungsanwendungen

(5R,6S)-5,6-Dimethylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5R,6S)-5,6-Dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5R,6S)-6-Acetoxy-5-hexadecanolide: A compound with similar stereochemistry but different functional groups.

    (5R,6S)-6-Acetoxyhexadecan-5-olide: Another compound with a similar backbone but different substituents.

Uniqueness

(5R,6S)-5,6-Dimethylmorpholin-3-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(5R,6S)-5,6-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1

InChI-Schlüssel

RNONBEOFYROAMW-UHNVWZDZSA-N

Isomerische SMILES

C[C@@H]1[C@@H](OCC(=O)N1)C

Kanonische SMILES

CC1C(OCC(=O)N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.